molecular formula C23H33N3O8 B1679794 プロキサゾールクエン酸塩 CAS No. 132-35-4

プロキサゾールクエン酸塩

カタログ番号: B1679794
CAS番号: 132-35-4
分子量: 479.5 g/mol
InChIキー: WFAULHLDTDDABL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プロキサゾールクエン酸塩は、鎮痛作用と抗炎症作用で知られる化学化合物です。主に機能性胃腸障害の治療に使用されます。 プロキサゾールクエン酸塩は、痙攣抑制薬であり、特に胃腸管の筋肉の痙攣を緩和するのに役立ちます .

科学的研究の応用

Proxazole citrate has a wide range of scientific research applications:

作用機序

プロキサゾールクエン酸塩の作用機序は、体内の特定の分子標的との相互作用を含みます。主に胃腸管の平滑筋に作用し、そこで痙攣抑制効果を発揮します。プロキサゾールクエン酸塩はこれらの筋肉の収縮を阻害することにより、痙攣とその関連する痛みを緩和します。 関与する正確な分子経路には、筋肉の収縮を調節するイオンチャネルや受容体の調節が含まれます .

準備方法

プロキサゾールクエン酸塩の合成には、いくつかのステップが含まれます。主要な合成経路には、プロキサゾールクエン酸塩の主要な構造要素であるオキサジアゾール環の形成が含まれます。これは、通常、ニトリルオキシドと不飽和化合物を含む環化反応によって達成されます。 反応条件は、多くの場合、環状付加プロセスを促進するために、銅(I)またはルテニウム(II)などの触媒の使用を必要とします .

工業生産の場合、プロキサゾールクエン酸塩は、高収率と純度を確保するために、最適化された反応条件を使用してバルクで合成されます。 このプロセスには、目的の生成物を効率的に得るために、温度、圧力、および反応物の濃度を注意深く制御することが含まれます .

化学反応の分析

プロキサゾールクエン酸塩は、以下を含むさまざまな化学反応を受けます。

    酸化: プロキサゾールクエン酸塩は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

    還元: 水素またはヒドリドなどの還元剤の存在下で、還元反応を受けることもできます。

    置換: プロキサゾールクエン酸塩は、1つの官能基が別の官能基に置き換わる置換反応に参加することができます。 .

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりオキサジアゾール誘導体が得られ、還元によりアミン誘導体が得られる可能性があります。

科学研究への応用

プロキサゾールクエン酸塩は、さまざまな科学研究の用途があります。

類似化合物との比較

プロキサゾールクエン酸塩は、その特定の構造と痙攣抑制作用のためにユニークです。類似の化合物には、他のオキサジアゾール誘導体が含まれ、これらも抗菌、抗ウイルス、抗がん作用などのさまざまな生物活性を示します。これらの類似化合物には、次のようなものがあります。

プロキサゾールクエン酸塩は、胃腸障害の治療における特定の用途と、鎮痛作用と抗炎症作用の独自の組み合わせにより際立っています。

特性

IUPAC Name

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAULHLDTDDABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048760
Record name Proxazole citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-35-4
Record name Proxazole citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proxazole citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxazole citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proxazole citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(diethylammonio)ethyl]-3-(1-phenylpropyl)-1,2,4-oxadiazolediylium citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROXAZOLE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR02IKM54O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proxazole citrate
Reactant of Route 2
Proxazole citrate
Reactant of Route 3
Reactant of Route 3
Proxazole citrate
Reactant of Route 4
Proxazole citrate
Reactant of Route 5
Proxazole citrate
Reactant of Route 6
Reactant of Route 6
Proxazole citrate
Customer
Q & A

Q1: What are the primary clinical applications of Proxazole citrate investigated in the provided research?

A: The research primarily explores Proxazole citrate's use as an anti-ulcer agent []. One study specifically investigates its efficacy in treating gastric ulcers by measuring the shrinkage rate of ulcers using X-ray imaging [].

Q2: Beyond its use as an anti-ulcer agent, are there other therapeutic applications of Proxazole citrate being explored?

A2: Yes, the research suggests that Proxazole citrate may have potential applications beyond treating ulcers. Studies have investigated its effects on:

  • Labor: Its use during labor has been explored [].
  • Gastric blood supply: Endoscopic studies in elderly patients have been conducted to assess its impact on gastric blood supply [].
  • Utero-placental blood flow: Research has examined its effects on utero-placental blood flow in patients with EPH-gestosis [].
  • Urinary tract disorders: Its efficacy in managing pain associated with urinary tract diseases has also been investigated [].

Q3: What methods were employed to study the effects of Proxazole citrate on stomach diseases?

A: Researchers utilized direct injection techniques using a gastrofiberscope to study Proxazole citrate's effects on stomach diseases []. This method allowed for targeted delivery and observation of the compound's impact on the stomach lining.

Q4: Are there any studies focusing on the broader context of peptic ulcer disease, including its etiology and treatment?

A: Yes, the provided research collection includes studies dedicated to understanding the causes and treatment of peptic ulcers []. These studies provide a broader framework for understanding Proxazole citrate's role within the context of peptic ulcer management.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。